![molecular formula C31H33N5O5S B2656474 N-(3,4-dimethoxyphenethyl)-6-((2-((3-methoxypropyl)amino)-2-oxoethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide CAS No. 443670-91-5](/img/structure/B2656474.png)

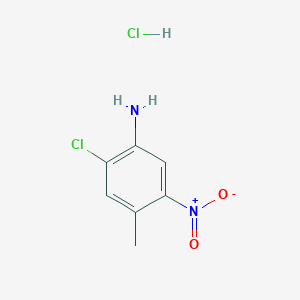

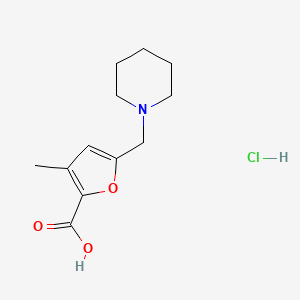

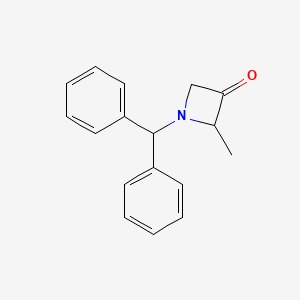

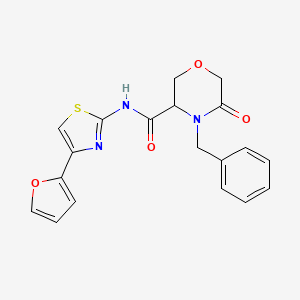

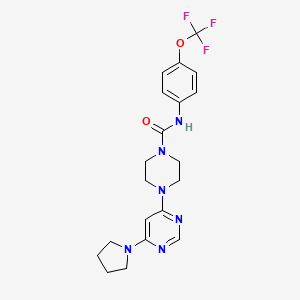

N-(3,4-dimethoxyphenethyl)-6-((2-((3-methoxypropyl)amino)-2-oxoethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

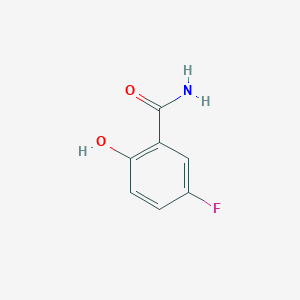

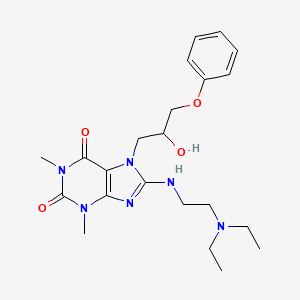

“N-(3,4-dimethoxyphenethyl)-6-((2-((3-methoxypropyl)amino)-2-oxoethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide” is a complex organic compound. It belongs to the class of quinazolines , which are heterocyclic compounds that have a wide range of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer and analgesic activities . This compound is not intended for human or veterinary use and is for research use only.

Molecular Structure Analysis

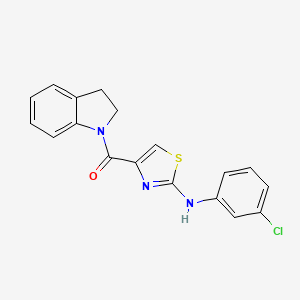

The molecular formula of this compound is C31H33N5O5S and it has a molecular weight of 587.7. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.

Chemical Reactions Analysis

Quinazolines can undergo a variety of chemical reactions, but the specific reactions that this compound can undergo would depend on its exact structure and the conditions under which the reactions are carried out .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its exact structure. For this compound, specific information about its physical and chemical properties was not found in the available literature.

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

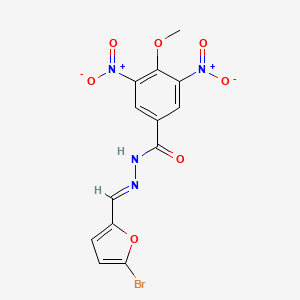

Research into quinazoline derivatives and related heterocyclic compounds often focuses on their synthesis and evaluation for biological activities. For instance, the synthesis of imidazoquinolines and quinazolines has been explored for their potential applications in treating various diseases due to their diverse biological activities. Such compounds have been studied for their antitumor, antimicrobial, and anti-inflammatory properties. The structural modification of these compounds, including the introduction of methoxy and amino groups, is a common strategy to enhance their biological efficacy and investigate their mechanism of action in different biological targets (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).

Antimicrobial and Antitumor Applications

Several studies have synthesized and tested the biological activities of compounds with similar structural features, particularly focusing on antimicrobial and antitumor activities. For example, novel heterocyclic compounds containing selenium have been synthesized and evaluated for their efficiency in dyeing polyester fibers, as well as for their antioxidant, antitumor, and antimicrobial activities. This highlights the potential of such molecules to serve as bioactive compounds with diverse applications, from materials science to pharmaceuticals (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).

Drug Development and Synthesis Techniques

The development of new synthetic methodologies for heterocyclic compounds, including quinazolines and imidazoles, is crucial for expanding the repertoire of bioactive molecules. Research into one-pot synthesis techniques, reductive cyclization, and the exploration of novel reagents for constructing complex molecules with potential biological activities is an ongoing area of scientific investigation. Such studies not only contribute to the chemical synthesis field but also provide a foundation for the development of new drugs and materials with improved properties (Bhaskar, Kumar, Tholappanavara Hanumanthappa, & Haliwana Banakara Vijaykumar, 2019).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-[2-(3-methoxypropylamino)-2-oxoethyl]sulfanylbenzimidazolo[1,2-c]quinazoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H33N5O5S/c1-39-16-6-14-32-28(37)19-42-31-35-24-18-21(10-11-22(24)29-34-23-7-4-5-8-25(23)36(29)31)30(38)33-15-13-20-9-12-26(40-2)27(17-20)41-3/h4-5,7-12,17-18H,6,13-16,19H2,1-3H3,(H,32,37)(H,33,38) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTOTZUPNKHGTOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)CSC1=NC2=C(C=CC(=C2)C(=O)NCCC3=CC(=C(C=C3)OC)OC)C4=NC5=CC=CC=C5N41 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H33N5O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

587.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-(benzyloxy)-5-fluorophenyl)(3-(6-chloro-4H-benzo[d][1,3]dioxin-8-yl)oxiran-2-yl)methanone](/img/structure/B2656392.png)

![N-cyclopentyl-2-{5-oxo-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}acetamide](/img/structure/B2656397.png)

![2-Chloro-N-[2-(1-cyclopentylpyrazol-3-yl)ethyl]acetamide](/img/structure/B2656406.png)

![5-methyl-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2656410.png)

![2-bromo-N-[(3-acetamidophenyl)methyl]-5-fluoropyridine-4-carboxamide](/img/structure/B2656411.png)